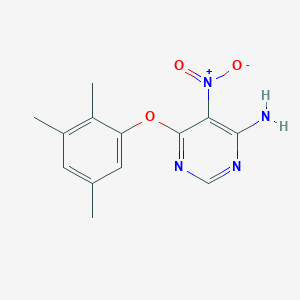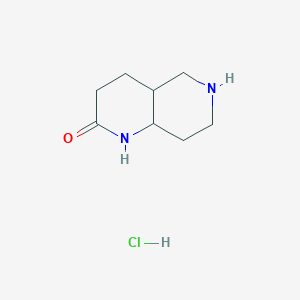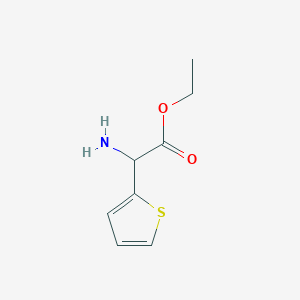![molecular formula C22H23N7O2 B2454898 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 1021094-64-3](/img/structure/B2454898.png)
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a chemical compound that has captured the interest of many researchers due to its unique structural properties and potential applications in various scientific fields. This compound exhibits a complex molecular structure that integrates different functional groups, contributing to its versatile chemical behavior.
1. Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures. Key steps might include:
The initial formation of the pyrazolo[3,4-d]pyrimidin scaffold through a cyclization reaction.
Subsequent attachment of the phenylpiperazine group to the pyrazolo[3,4-d]pyrimidin nucleus via nucleophilic substitution.
Coupling of the resulting intermediate with an ethyl linker, followed by the incorporation of furan-2-carboxamide.
Conditions for these reactions often involve the use of appropriate solvents, temperature control, and specific catalysts to ensure high yield and purity.
2. Industrial Production Methods
In an industrial context, the synthesis of this compound would likely be streamlined to optimize cost, efficiency, and safety. Processes might include automated multi-step synthesis using continuous flow reactors, which allow for precise control of reaction parameters and improved scalability. Quality control measures would be implemented to maintain consistency and purity of the final product.
1. Types of Reactions
This compound can undergo various types of chemical reactions such as:
Oxidation: Conversion of specific functional groups to oxides or ketones.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution at aromatic or heteroaromatic positions.
2. Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles like amines or thiols for substitution reactions.
3. Major Products Formed
The major products from these reactions would vary depending on the starting conditions but might include hydroxylated derivatives, reduced forms, or substituted aromatic/heteroaromatic compounds.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE) , which can modulate acetylcholine to some extent, enhancing cognition functions .
Mode of Action
This compound acts as an inhibitor of AChE . It interacts with AChE, preventing it from breaking down acetylcholine in the synaptic cleft . The compound’s mode of action was confirmed by molecular docking studies . The kinetic study indicated that this compound is a mixed-type inhibitor , exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This is particularly relevant in the context of Alzheimer’s disease (AD), where a deficiency in acetylcholine is believed to contribute to cognitive impairment .
Result of Action
The inhibition of AChE by this compound can lead to an improvement in cognitive function, as seen in the context of AD . By preventing the breakdown of acetylcholine, this compound can help alleviate the symptoms of diseases characterized by a deficiency in acetylcholine .
Biochemical Analysis
Biochemical Properties
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide interacts with acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of acetylcholine in the brain . The compound exhibits inhibitory activity against AChE, making it a potential therapeutic agent for conditions like AD where cholinergic deficiency is observed .
Cellular Effects
In cellular processes, this compound’s inhibitory effect on AChE can influence cell function. By inhibiting AChE, the compound can potentially increase the level of acetylcholine, a neurotransmitter that plays a key role in memory and learning .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with AChE. The compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Temporal Effects in Laboratory Settings
Its inhibitory activity against AChE suggests potential long-term effects on cellular function, particularly in the context of neurodegenerative diseases like AD .
Metabolic Pathways
As an AChEI, the compound likely interacts with enzymes involved in the metabolism of acetylcholine .
Scientific Research Applications
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has several noteworthy applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex molecules or as a model compound to study reaction mechanisms.
Biology: : Employed in the development of biochemical assays or as a tool to investigate cellular processes.
Medicine: : Potential candidate for drug development, with research focusing on its pharmacological properties and therapeutic potential.
Industry: : Utilized in the manufacture of specialized materials or as an additive in various chemical products.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide stands out due to:
Unique functional group arrangement, enhancing its reactivity and interaction potential.
Specific activity profile, which can be more favorable in certain applications.
Similar Compounds
4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
N-(2-(4-(phenylmethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Got any more brain teasers for me?
Properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c30-22(19-7-4-14-31-19)23-8-9-29-21-18(15-26-29)20(24-16-25-21)28-12-10-27(11-13-28)17-5-2-1-3-6-17/h1-7,14-16H,8-13H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJLBEWEKNOBAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2,2-Difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2454817.png)
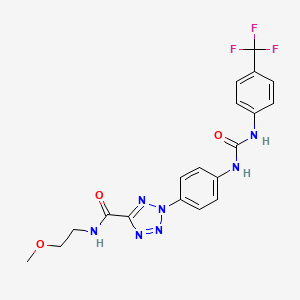
![3-(Methylsulfanyl)-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2454820.png)
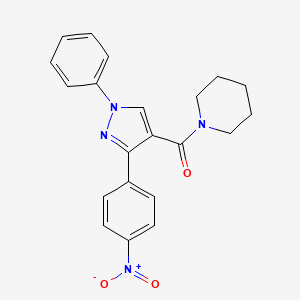
![ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2454823.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2454825.png)

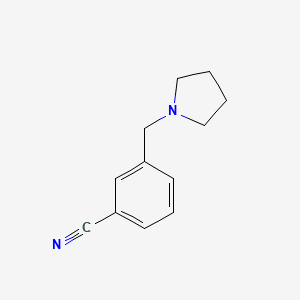
![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2454830.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2454833.png)

